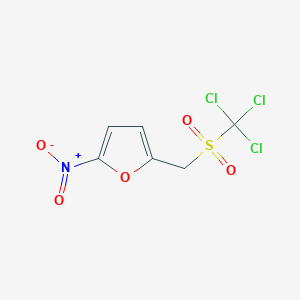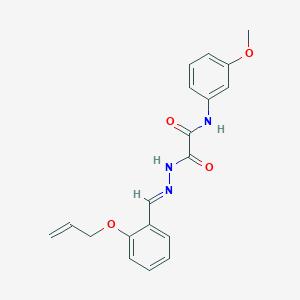
2-Nitro-5-(trichloromethylsulfonylmethyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-(trichloromethylsulfonylmethyl)furan is a chemical compound with the molecular formula C(_6)H(_4)Cl(_3)NO(_5)S It is a furan derivative characterized by the presence of a nitro group at the 2-position and a trichloromethylsulfonylmethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 2-bromo-5-nitrofuran, followed by a Suzuki–Miyaura cross-coupling reaction with trichloromethylsulfonylmethyl boronic acid under microwave irradiation in the presence of palladium catalyst and potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The nitro group in 2-Nitro-5-(trichloromethylsulfonylmethyl)furan can undergo reduction reactions to form amino derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Addition: The trichloromethylsulfonylmethyl group can undergo nucleophilic addition reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Addition: Nucleophiles such as amines or thiols can react with the trichloromethylsulfonylmethyl group under mild conditions.
Major Products:
Reduction: Amino derivatives of the furan ring.
Substitution: Halogenated or sulfonylated furan derivatives.
Addition: Nucleophilic addition products with various functional groups.
Applications De Recherche Scientifique
2-Nitro-5-(trichloromethylsulfonylmethyl)furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Nitro-5-(trichloromethylsulfonylmethyl)furan involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The trichloromethylsulfonylmethyl group can also interact with nucleophilic sites in biological molecules, further contributing to its activity.
Comparaison Avec Des Composés Similaires
2-Nitrofuran: A simpler furan derivative with a nitro group at the 2-position.
5-Nitro-2-furoic acid: A furan derivative with a nitro group and a carboxylic acid group.
2-Nitro-5-(chloromethyl)furan: A furan derivative with a nitro group and a chloromethyl group.
Comparison: 2-Nitro-5-(trichloromethylsulfonylmethyl)furan is unique due to the presence of both a nitro group and a trichloromethylsulfonylmethyl group, which confer distinct chemical reactivity and biological activity. Compared to simpler nitrofuran derivatives, it offers additional functionalization possibilities and potentially enhanced biological effects.
Propriétés
Numéro CAS |
68095-64-7 |
|---|---|
Formule moléculaire |
C6H4Cl3NO5S |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
2-nitro-5-(trichloromethylsulfonylmethyl)furan |
InChI |
InChI=1S/C6H4Cl3NO5S/c7-6(8,9)16(13,14)3-4-1-2-5(15-4)10(11)12/h1-2H,3H2 |
Clé InChI |
BRSQSHDRNJRRAV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])CS(=O)(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B12018596.png)

![Isopropyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B12018608.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018615.png)


![N'-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12018629.png)
![2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12018630.png)
![N'-[(E)-1-(4-Methoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12018647.png)

![(5Z)-2-Imino-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazolidin-4-one](/img/structure/B12018658.png)
![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018665.png)
